4-Amino-3,5-dimethylbenzoic acid
Overview
Description
Synthesis Analysis The synthesis of related compounds such as 2-amino-4,5-dimethylbenzoic acid involves several key steps, including condensation, cyclization, and oxidation processes. The synthesis starts from 3,4-dimethyl aniline, undergoing condensation with chloral hydrate and hydroxylamine hydrochloride, cyclization with concentrated H2SO4, and finally oxidation in alkaline hydrogen peroxide solution, achieving an overall yield of 34.3%. The structure of the synthesized compound is confirmed through techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).
Molecular Structure Analysis The molecular structure of compounds closely related to 4-Amino-3,5-dimethylbenzoic acid, such as 3,5-dimethylbenzoic acid, has been determined by X-ray crystallography. The study of the molecular structure reveals significant insights into the carbon skeleton symmetry, aromatic C-C bond distances, and the deviations of internal ring angles from the expected 120° due to the influence of substituents (M. Colapietro et al., 1984).
Chemical Reactions and Properties While specific reactions of this compound are not directly reported, related compounds show a range of chemical behaviors, including proton tautomerism and stereoisomerism, highlighting the reactivity and structural changes associated with similar molecular frameworks (A. Pyrih et al., 2023).
Physical Properties Analysis The physical properties of compounds closely related to this compound, such as solvate formations, crystalline structures, and the orientation of molecules in the crystal lattice, provide a foundation for understanding the solid-state characteristics and intermolecular interactions of these compounds (Yu-xi Sun et al., 2006).
Chemical Properties Analysis Investigations into the chemical properties of similar compounds, including their synthesis, crystal structure, and interactions, offer insights into the reactivity and potential chemical applications of this compound. For example, studies on Schiff base ligands of 4-aminoantipyrine reveal the influence of molecular structure on antioxidant activity and provide a basis for understanding the chemical behavior of amino-substituted benzoic acids (M. Alam & Dong-Ung Lee, 2012).
Scientific Research Applications
Synthesis Processes
- Synthesis of Derivatives : A study described the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, highlighting a process involving condensation, cyclization, and oxidation steps (Cheng Lin, 2013).
- Metabolism Studies : The metabolism of dimethylbenzoates like 3,4-dimethylbenzoic acid and 3,5-dimethylbenzoic acid by Rhodococcus rhodochrous N75 has been explored, revealing the formation of novel metabolites through oxidation processes (S. Schmidt et al., 1994).
Molecular Interactions
- Optical Properties : Research on fluorescent 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one derivatives showed significant dual fluorescence properties. These findings have implications for molecular docking and understanding small molecule-receptor protein interactions (D. Premnath et al., 2017).
- Synthesis of Hydrogels : A study on the functional modification of hydrogels prepared from poly vinyl alcohol/acrylic acid using compounds like 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one explored the improvement in thermal stability and potential medical applications of these polymers (H. M. Aly & H. L. A. El-Mohdy, 2015).
Mechanism of Action
Safety and Hazards
The safety information for 4-Amino-3,5-dimethylbenzoic acid indicates that it is a substance with a warning signal word . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
4-amino-3,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEOOPXCKUWJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284617 | |
Record name | 4-amino-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4919-40-8 | |
Record name | 4-Amino-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4919-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 38033 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4919-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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